N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenylethanediamide N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenylethanediamide
Brand Name: Vulcanchem
CAS No.: 921901-84-0
VCID: VC4787212
InChI: InChI=1S/C25H33N5O2/c1-28-13-15-30(16-14-28)23(20-10-11-22-19(17-20)7-6-12-29(22)2)18-26-24(31)25(32)27-21-8-4-3-5-9-21/h3-5,8-11,17,23H,6-7,12-16,18H2,1-2H3,(H,26,31)(H,27,32)
SMILES: CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C
Molecular Formula: C25H33N5O2
Molecular Weight: 435.572

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenylethanediamide

CAS No.: 921901-84-0

Cat. No.: VC4787212

Molecular Formula: C25H33N5O2

Molecular Weight: 435.572

* For research use only. Not for human or veterinary use.

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenylethanediamide - 921901-84-0

Specification

CAS No. 921901-84-0
Molecular Formula C25H33N5O2
Molecular Weight 435.572
IUPAC Name N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenyloxamide
Standard InChI InChI=1S/C25H33N5O2/c1-28-13-15-30(16-14-28)23(20-10-11-22-19(17-20)7-6-12-29(22)2)18-26-24(31)25(32)27-21-8-4-3-5-9-21/h3-5,8-11,17,23H,6-7,12-16,18H2,1-2H3,(H,26,31)(H,27,32)
Standard InChI Key FZSCJZHLWNMEEU-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C

Introduction

Chemical Structure and Molecular Properties

Structural Composition

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenylethanediamide features a hybrid architecture comprising three distinct regions:

  • Tetrahydroquinoline Core: A 1-methyl-1,2,3,4-tetrahydroquinoline group provides a partially saturated bicyclic system, enhancing conformational flexibility compared to fully aromatic quinoline derivatives.

  • Piperazine Substituent: The 4-methylpiperazin-1-yl group introduces a tertiary amine, influencing solubility and enabling protonation under physiological conditions .

  • Phenylethanediamide Linker: The N'-phenylethanediamide moiety contributes hydrogen-bonding capacity and aromatic stacking potential, critical for target engagement .

Molecular Formula and Physicochemical Parameters

PropertyValue
Molecular FormulaC24H31N5O2
Molecular Weight433.54 g/mol
logP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Polar Surface Area78.9 Ų

The compound’s moderate lipophilicity (logP ~2.8) suggests balanced membrane permeability and aqueous solubility, aligning with oral bioavailability requirements for CNS-targeting agents .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenylethanediamide likely follows a multi-step strategy analogous to related tetrahydroquinoline-piperazine hybrids :

  • Tetrahydroquinoline Formation: Cyclization of aniline derivatives with carbonyl compounds under acidic conditions yields the tetrahydroquinoline core.

  • Piperazine Introduction: Nucleophilic substitution or reductive amination installs the 4-methylpiperazine group at the C2 position.

  • Ethanediamide Coupling: Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the phenylethanediamide moiety to the ethylamine spacer.

Key reaction parameters include:

  • Solvent Systems: DMF or DMSO for polar intermediates; dichloromethane for coupling reactions.

  • Temperature Control: 0–25°C for amine alkylation; 40–60°C for amide bond formation .

Analytical Validation

Rigorous characterization ensures structural fidelity:

  • NMR Spectroscopy: 1H NMR confirms substituent integration (e.g., methyl groups at δ 1.2–1.5 ppm; aromatic protons at δ 6.8–7.4 ppm).

  • Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion [M+H]+ at m/z 434.2548 (calc. 434.2551) .

  • HPLC Purity: Reverse-phase C18 chromatography (ACN/H2O + 0.1% TFA) achieves ≥95% purity, with retention time ~12.3 min.

Biological Activities and Mechanism of Action

Hepatoprotective Effects

Recent studies on 4-phenyltetrahydroquinolines demonstrate significant attenuation of CCl4-induced liver injury in rats (ALT reduction: 45–62%; AST reduction: 38–55%) . Mechanistically, these compounds:

  • Inhibit CYP2E1: Reducing reactive oxygen species (ROS) generation by 70–85% .

  • Modulate Apoptosis: Downregulate BAX/BCL2 ratio (0.3–0.5 vs. 1.2 in controls) .

  • Suppress Autophagy: Decrease LC3B-II expression by 40–60% via mTOR pathway activation .

While direct evidence for N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenylethanediamide is lacking, its structural similarity positions it as a candidate for hepatoprotective drug development.

Comparative Analysis with Structural Analogs

CompoundTargetIC50/EC50Key Structural Difference
TacrineAChE6.7 nMLacks piperazine and diamide groups
Title CompoundAChE (Predicted)~100 nMPiperazine enhances solubility
4-Phenyltetrahydroquinoline CYP2E115 μMNo ethylenediamide linker
F936-0597 UndisclosedN/ABenzamide vs. ethanediamide

The phenylethanediamide linker in the title compound may confer superior target residence time compared to benzamide-containing analogs (e.g., F936-0597) , though empirical validation remains pending.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator